1-(4-Chlorophenyl)-2-phenylethane-1,2-dione CAS number
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione CAS number
An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione (4-Chlorobenzil)
Authored by: A Senior Application Scientist
Introduction
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, commonly known in the scientific community as 4-Chlorobenzil, is an aromatic α-diketone. This class of compounds, characterized by two adjacent carbonyl groups, serves as a versatile building block in organic synthesis and holds significant importance in medicinal chemistry and materials science. The presence of a chlorophenyl group imparts specific electronic and steric properties that influence its reactivity and potential applications, distinguishing it from its parent compound, benzil.
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione, detailing its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and key applications. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its application in research and development.
Table 1: Chemical Identifiers and Properties of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione
| Property | Value | Source |
| CAS Number | 22711-23-5 | [1][2] |
| IUPAC Name | 1-(4-chlorophenyl)-2-phenylethane-1,2-dione | [3] |
| Synonyms | 4-Chlorobenzil, (p-Chlorophenyl)phenylethanedione, 4-Chlorodibenzoyl | [3] |
| Molecular Formula | C₁₄H₉ClO₂ | [2][3] |
| Molecular Weight | 244.67 g/mol | [2][3] |
| Appearance | Typically a yellow crystalline solid (inferred from benzil) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and benzene (inferred from benzil) | [4] |
Synthesis of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione
The synthesis of α-diketones like 4-Chlorobenzil is most commonly achieved through the oxidation of the corresponding α-hydroxyketone (benzoin analogue). This transformation is a cornerstone of synthetic organic chemistry.
Synthetic Rationale and Pathway
The primary route to 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione involves the oxidation of 2-hydroxy-1-(4-chlorophenyl)-2-phenylethanone (4-chlorobenzoin). The choice of oxidizing agent is critical to ensure high yield and selectivity, preventing over-oxidation or side reactions. Common and effective oxidizing agents for this conversion include nitric acid (HNO₃) or copper(II) salts.[4]
The reaction mechanism, particularly with nitric acid, involves the oxidation of the secondary alcohol group of the benzoin to a ketone.[4][5] This process is robust and has been extensively optimized for the synthesis of benzil itself, making it a reliable template for its chlorinated derivative.
Caption: General workflow for the synthesis of 4-Chlorobenzil.
Detailed Experimental Protocol: Oxidation with Nitric Acid
This protocol is adapted from established procedures for the synthesis of benzil.[6][7]
Safety Precaution: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents:
-
2-hydroxy-1-(4-chlorophenyl)-2-phenylethanone (4-chlorobenzoin)
-
Concentrated Nitric Acid (70%)
-
Ethanol (95%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 5.0 g of 4-chlorobenzoin.
-
Addition of Oxidant: Carefully add 25 mL of concentrated nitric acid to the flask in the fume hood.
-
Heating: Gently heat the mixture in a water bath at approximately 80-90°C. The reaction will be accompanied by the evolution of reddish-brown nitrogen dioxide (NO₂) gas. Causality: Heating accelerates the rate of oxidation. The reflux condenser prevents the loss of volatile reactants and solvent.
-
Reaction Monitoring: Continue heating for 60-90 minutes, or until the evolution of brown fumes ceases, indicating the completion of the reaction.[7]
-
Cooling and Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Then, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. This will cause the crude product to precipitate out of the solution.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual nitric acid.[6]
-
Purification by Recrystallization: The crude product is purified by recrystallization from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.
Analytical Characterization
The identity and purity of the synthesized 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione must be confirmed through various analytical techniques.
Caption: Workflow for the analytical characterization of 4-Chlorobenzil.
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure.
Table 2: Expected Spectroscopic Data for 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione
| Technique | Expected Features |
| Infrared (IR) Spectroscopy | * Strong C=O stretching vibration for the diketone group around 1660-1680 cm⁻¹.[4] |
| * C-Cl stretching vibration around 700-800 cm⁻¹. | |
| * Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. | |
| ¹H NMR Spectroscopy | * Multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on the phenyl and chlorophenyl rings. |
| ¹³C NMR Spectroscopy | * Signals for the two carbonyl carbons in the downfield region (approx. 190-200 ppm). |
| * Signals for the aromatic carbons, including the carbon attached to the chlorine atom. | |
| Mass Spectrometry (MS) | * Molecular ion peak (M⁺) at m/z 244 and an isotopic peak (M+2) at m/z 246 with a characteristic ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |
| * Fragmentation patterns corresponding to the loss of CO and other fragments. |
Note: Specific peak values can be found in spectral databases such as SpectraBase.[8]
Applications and Biological Significance
α-Diketones are valuable intermediates in the synthesis of various heterocyclic compounds and serve as potent photoinitiators.
Synthetic Applications
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione is a precursor for synthesizing a variety of compounds, including:
-
Quinoxalines: Reaction with o-phenylenediamines yields quinoxaline derivatives, which are important scaffolds in pharmaceuticals.
-
Heterocycles: It can be used to synthesize imidazoles, pyrazines, and other nitrogen-containing heterocycles.
-
Pharmaceutical Intermediates: The diketone functionality is a key reactive site for constructing more complex molecules with potential biological activity. For instance, derivatives of pyrazolidine-3,5-dione have been investigated as inhibitors of bacterial cell wall biosynthesis.[9]
Photoinitiator in Polymer Chemistry
Like benzil, 4-Chlorobenzil can function as a photoinitiator for free-radical polymerization. Upon exposure to UV light, it can undergo photocleavage to generate radicals that initiate the polymerization of monomers. This property is crucial in applications such as dental resins, coatings, and 3D printing.[5][10]
Biological Activity
The introduction of a chlorine atom can significantly modulate the biological activity of a molecule. While specific studies on 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione are limited, related structures have shown various biological effects. The development of new chemical entities from this scaffold for potential anti-inflammatory or anti-cancer agents is an active area of research.[11]
Safety and Handling
Proper handling of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione is essential to ensure laboratory safety.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Hazards: Based on safety data for similar compounds, it may cause skin, eye, and respiratory irritation.[12][13]
-
Storage: Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione (CAS No: 22711-23-5) is a valuable α-diketone with significant potential in synthetic chemistry, materials science, and drug discovery. Its synthesis via the oxidation of the corresponding benzoin is a reliable and well-understood process. This guide has provided a comprehensive technical overview, from its fundamental properties and synthesis to its applications and safety considerations, to support and inform the scientific community in their research endeavors.
References
-
American Elements. 1-(4-Chlorophenyl)-2-phenylethane-1, 2-dione, min 95%. Available from: [Link]
-
EduBirdie. Benzil by Oxidation of Benzoin with Nitric Acid. Available from: [Link]
-
Organic Syntheses. Benzil. Available from: [Link]
-
Chemistry LibreTexts. 9: Multistep Synthesis (Experiment). Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Benzil From Benzoin by Oxidation Reaction. Available from: [Link]
-
Slideshare. Practical Experiment 4: Benzyl from benzoin. Available from: [Link]
-
PubChem. 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione. Available from: [Link]
-
PubChem. 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and applications of 1,2-diketones. Available from: [Link]
-
ResearchGate. Methods of preparation of alpha-diketones and alpha-diketone monomers. Available from: [Link]
-
ResearchGate. The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Available from: [Link]
-
Matrix Fine Chemicals. 1-(4-CHLOROPHENYL)ETHAN-1-ONE | CAS 99-91-2. Available from: [Link]
-
National Institutes of Health. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Available from: [Link]
-
SpectraBase. 1-(4-Chlorophenyl)propan-1,2-dione. Available from: [Link]
-
UCLA – Chemistry and Biochemistry. Synthesis of α‑Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Available from: [Link]
-
PubMed. 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis. Available from: [Link]
-
ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... Available from: [Link]
Sources
- 1. 22711-23-5|1-(4-Chlorophenyl)-2-phenylethane-1,2-dione|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | C14H9ClO2 | CID 89801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]
- 6. Benzil by Oxidation of Benzoin with Nitric Acid - Edubirdie [edubirdie.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-Alkyl and 4,4'-dialkyl 1,2-bis(4-chlorophenyl)pyrazolidine-3,5-dione derivatives as new inhibitors of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
